molecular formula C17H22ClN3O B2638154 N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411270-96-5

N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide

Cat. No. B2638154
CAS RN: 2411270-96-5
M. Wt: 319.83
InChI Key: SPRASKHIXCLCMF-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide, also known as BDPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BDPAC belongs to the class of pyrazole compounds and has been found to exhibit promising biological activities.

Mechanism of Action

N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide exerts its biological activities through the modulation of various signaling pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to interact with ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been found to modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to decrease the expression of various pain-related genes in the nervous system, leading to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been found to exhibit potent biological activities at relatively low concentrations. However, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide. One area of interest is the development of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide analogs with improved biological activity and lower toxicity. Another area of interest is the exploration of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide's potential as an anticancer agent, as preliminary studies have shown promising results. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its potential applications in the treatment of various diseases.
In conclusion, N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide is a promising compound that has shown potential in the field of medicine. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. While there are some limitations to its use, further research on N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide and its analogs may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide involves the reaction of 1-benzyl-3,5-diethylpyrazole-4-carbaldehyde with 2-chloroacetamide in the presence of a base catalyst. The reaction yields N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid with a high yield.

Scientific Research Applications

N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

N-[(1-benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-3-15-14(11-19-17(22)10-18)16(4-2)21(20-15)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRASKHIXCLCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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